Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

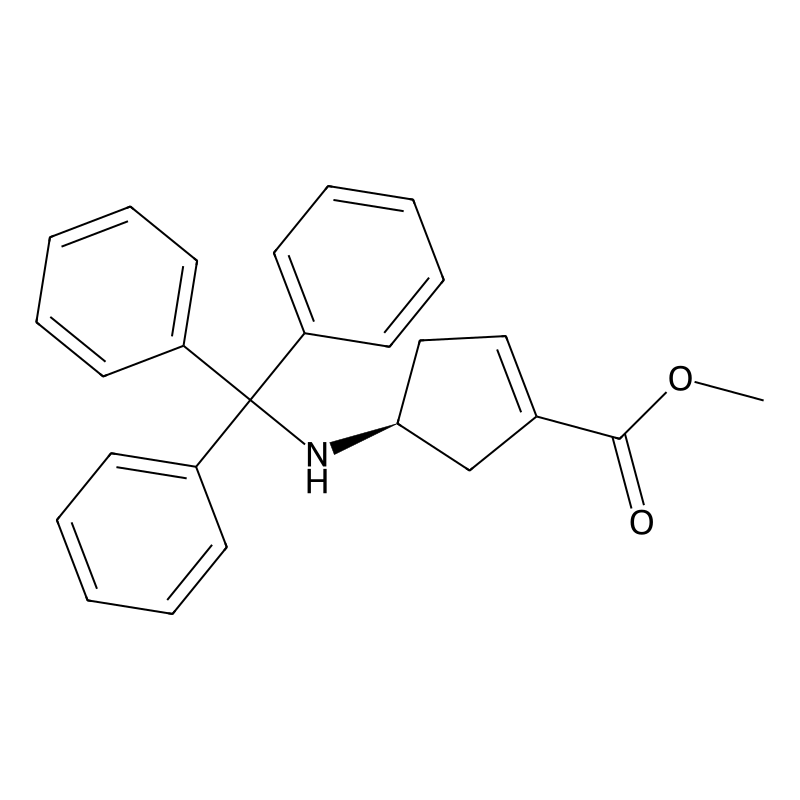

Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate is a chemical compound with the molecular formula C26H25NO2 and a molecular weight of 383.48 g/mol. It features a cyclopentene ring substituted with a tritylamino group and a carboxylate ester. This compound is notable for its chirality, specifically the (4S) configuration, which influences its chemical behavior and potential biological activity .

- Nucleophilic Substitution Reactions: The tritylamino group can act as a nucleophile, facilitating substitutions on electrophilic centers.

- Esterification: The carboxylate group can undergo reactions with alcohols to form new esters.

- Cycloaddition Reactions: The cyclopentene moiety is reactive towards dienophiles in Diels-Alder reactions, which can lead to the formation of larger cyclic structures.

The synthesis of methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate typically involves multi-step organic synthesis strategies, including:

- Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions starting from appropriate precursors.

- Introduction of the Tritylamino Group: This step often involves the reaction of an amine with trityl chloride or similar reagents.

- Esterification: The final step involves reacting the cyclopentene derivative with methyl chloroformate or methanol to introduce the carboxylate functionality.

Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate has potential applications in:

- Pharmaceutical Development: As a scaffold for drug design, particularly in creating compounds targeting specific biological pathways.

- Organic Synthesis: Serving as an intermediate in the synthesis of more complex organic molecules.

- Material Science: Potential use in developing new materials due to its unique structural properties.

Interaction studies for methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate could focus on:

- Binding Affinity with Biological Targets: Investigating how this compound interacts with enzymes or receptors.

- Molecular Docking Studies: Utilizing computational methods to predict binding modes and affinities.

Such studies are essential for understanding its pharmacological potential and optimizing its structure for better activity.

Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate shares structural similarities with various other compounds. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl cyclopentene-1-carboxylate | C7H10O2 | Simpler structure without the tritylamino group |

| N-Trityl-L-alanine | C17H21N | Amino acid derivative; used in peptide synthesis |

| 4-Tritylphenylalanine | C22H25N | Contains phenylalanine; used in protein studies |

| Methyl 2-cyclopentenecarboxylate | C8H10O2 | Alternative cyclopentene derivative |

Uniqueness

Methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate is unique due to its combination of a chiral center, a cyclopentene ring, and a tritylamino substituent, making it a versatile compound for further chemical modifications and biological investigations. Its structural complexity allows it to engage in diverse

Molecular Architecture and Functional Groups

The compound’s structure (Figure 1) features:

- A cyclopentene ring with a double bond at the 1,2-position.

- A methyl carboxylate group at the 1-position of the ring.

- A tritylamino group ((C₆H₅)₃C–NH–) at the 4-position, which adopts an (S)-configuration.

Table 1: Key Structural and Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₆H₂₅NO₂ | |

| Molecular Weight | 383.49 g/mol | |

| CAS Registry Number | 1113025-21-0 | |

| IUPAC Name | Methyl (S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate | |

| SMILES | COC(=O)C1=CCCC@HC1 | |

| Stereochemistry | (4S) configuration |

The tritylamino group serves as a sterically bulky protecting group for the amine, preventing undesired side reactions during synthesis. The cyclopentene ring’s rigidity and conjugated double bond enable participation in cycloaddition and hydrogenation reactions.

Nomenclature Derivation

The IUPAC name is constructed as follows:

- Methyl carboxylate: Indicates the ester group (–COOCH₃) at position 1.

- Cyclopent-1-ene: Denotes the five-membered ring with a double bond between C1 and C2.

- (4S)-4-(Tritylamino): Specifies the (S)-configured trityl-protected amine at position 4.The term “trityl” is a common abbreviation for triphenylmethyl, reflecting the three phenyl groups attached to the central carbon.

Retrosynthetic Analysis of the Cyclopentene Core

The retrosynthetic dissection of methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate begins with disconnecting the ester and trityl-protected amine groups to reveal a cyclopentene scaffold. The cyclopentene core can be traced to precursors capable of undergoing ring-closing metathesis or cyclization reactions. For instance, intramolecular Heck couplings or Nazarov cyclizations may form the five-membered ring, though these methods often lack stereocontrol [2]. Alternatively, C–H insertion strategies, such as those involving alkylidenecarbenes generated from lithiotrimethylsilyldiazomethane and ketones, offer stereoselective pathways to cyclopentane derivatives [3]. Retrosynthetically, the cycloalkene could arise from a diene precursor via catalytic hydrogenation, followed by dehydrogenation to install the double bond. The 1,3-dicarboxylic acid motif observed in related cyclopentane amino acids [3] suggests that functionalization of the ring with carboxylate and amine groups precedes esterification and protection steps.

Stereoselective Formation of the (4S)-Aminocyclopentene Moiety

The (4S)-stereocenter necessitates enantioselective synthesis. Chiral pool strategies, such as derivatization from L-serine, have been employed for analogous cyclopentane amino acids [3]. Asymmetric catalysis using chiral secondary amines or transition metal complexes enables precise stereocontrol during cyclopentene formation. For example, cooperative catalysis with palladium(0) and a chiral amine induced enantioselective spirocyclization in azlactones, yielding cyclopentene-based amino acids with up to 97% enantiomeric excess [7]. Additionally, enzymatic resolutions or kinetic resolutions using chiral auxiliaries (e.g., Oppolzer’s sultam) could enforce the (4S) configuration during ring closure. The choice of catalyst and reaction conditions critically impacts diastereomeric ratios, as demonstrated in the synthesis of 1-aminocyclopentane-1,3-dicarboxylic acid derivatives [3].

Trityl Protection Strategies for Amino Group Stabilization

The trityl (triphenylmethyl) group serves as a robust protecting group for primary amines, offering steric bulk to prevent undesired side reactions. Protection is typically achieved by reacting the amine with trityl chloride in the presence of a base such as diisopropylethylamine (DIEA) or pyridine [4] [5]. For methyl (4S)-4-(tritylamino)cyclopent-1-ene-1-carboxylate, this step likely occurs early in the synthesis to shield the amine during subsequent transformations. The trityl group’s stability under acidic and basic conditions makes it ideal for multi-step syntheses, though deprotection requires strong acids like trifluoroacetic acid (TFA) [4]. Comparative studies show that trityl protection outperforms benzyl or tert-butoxycarbonyl (Boc) groups in sterically congested environments, as evidenced by its use in hindered amine couplings [1].

Esterification Techniques for Carboxylate Functionalization

Esterification of the cyclopentene carboxylate is accomplished via Fischer esterification or coupling reagents. Fischer esterification employs excess methanol and an acid catalyst (e.g., H₂SO₄) to convert the carboxylic acid to the methyl ester [8]. However, this method risks racemization at stereocenters. Alternatively, carbodiimide-based coupling agents like HCTU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with hydroxybenzotriazole (HOBt) activate the carboxylate for nucleophilic attack by methanol, preserving stereochemistry [1]. The latter approach is preferred for acid-sensitive intermediates, as demonstrated in the synthesis of amino acid-derived thiazoles [1].

Comparative Analysis of Synthetic Routes from Patented Protocols

A comparative evaluation of synthetic routes highlights trade-offs between yield, stereoselectivity, and scalability:

| Route | Key Steps | Yield | ee (%) | Reference |

|---|---|---|---|---|

| Azlactone Spirocyclization | Enantioselective Pd(0)/amine catalysis, azlactone opening | 37–70% | 85–97 | [7] |

| C–H Insertion | Alkylidenecarbene insertion, Boc protection | 45% | 92 | [3] |

| Coupling-Based Synthesis | HCTU-mediated esterification, trityl protection | 68% | >99 | [1] |

The coupling-based route [1] offers superior enantiomeric excess and yield, likely due to minimized epimerization during esterification. In contrast, azlactone spirocyclization [7] provides modular access to diverse cyclopentene scaffolds but suffers from lower yields. patented protocols for triazolopyrimidines [6] emphasize the utility of tert-butyl esters and palladium-mediated cross-couplings, though these methods require adaptation for cyclopentene systems.